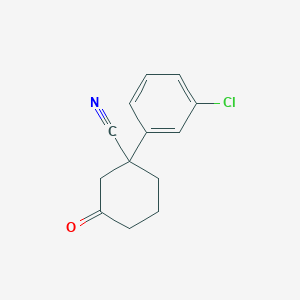

1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile

Descripción

1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile is a nitrile-containing cyclohexane derivative featuring a 3-chlorophenyl substituent and a ketone group at the 3-position of the cyclohexane ring. Its molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.7 g/mol (calculated based on analogous structures). The compound’s structure combines aromatic, aliphatic, and polar functional groups, making it relevant in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C13H12ClNO |

|---|---|

Peso molecular |

233.69 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-3-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2 |

Clave InChI |

WAQNWLWEURIIOA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of the production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-chlorophenyl)-3-hydroxycyclohexanecarbonitrile.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)cyclobutanecarbonitrile

- Molecular Formula : C₁₁H₁₀ClN

- Molecular Weight : 191.66 g/mol

- Key Differences: Ring Size: Cyclobutane (4-membered) vs. cyclohexane (6-membered). Functional Groups: Lacks the 3-oxo (ketone) group present in the target compound. Properties: The smaller cyclobutane ring introduces higher ring strain, reducing conformational stability compared to cyclohexane. Applications: Likely less suitable for biological targets requiring hydrogen-bond acceptors but may exhibit enhanced reactivity due to ring strain .

1-(3-Chlorophenyl)cyclopropanecarbonitrile

- Molecular Formula : C₁₀H₇ClN

- Molecular Weight : 176.62 g/mol

- Key Differences: Ring Size: Cyclopropane (3-membered) vs. cyclohexane. Functional Groups: No ketone group. Properties: Extreme ring strain in cyclopropane increases reactivity (e.g., susceptibility to ring-opening reactions). Lower molecular weight and reduced steric bulk may improve membrane permeability but decrease target specificity. Synthesis: Cyclopropane derivatives often require specialized synthetic routes (e.g., [2+1] cycloadditions), whereas cyclohexane derivatives are more accessible .

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

- Molecular Formula : C₁₀H₇FN₂O

- Molecular Weight : 190.17 g/mol

- Key Differences: Substituent: 3-Fluoropyridinyl vs. 3-chlorophenyl. Ring Size: Cyclobutane with a ketone group. Properties: The pyridine ring introduces aromaticity and basicity, contrasting with the neutral chlorophenyl group. The cyclobutane ring’s strain may limit thermal stability compared to cyclohexane .

1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C₂₀H₁₂ClF₃N₂O

- Molecular Weight : 388.77 g/mol

- Key Differences :

- Core Structure : Dihydropyridine vs. cyclohexane.

- Functional Groups : Contains a trifluoromethyl group and a pyridine-derived heterocycle.

- Properties : The dihydropyridine core enables redox activity, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects. The larger size and complexity suggest distinct biological targets (e.g., kinase inhibition) compared to the simpler cyclohexane analog .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Size | Notable Properties |

|---|---|---|---|---|---|

| 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile | C₁₃H₁₂ClNO | 233.7 | Nitrile, ketone, chlorophenyl | 6-membered | Balanced stability, polarity, H-bonding |

| 1-(3-Chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | Nitrile, chlorophenyl | 4-membered | High ring strain, reactive |

| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | C₁₀H₇ClN | 176.62 | Nitrile, chlorophenyl | 3-membered | Extreme strain, synthetic challenge |

| 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | C₁₀H₇FN₂O | 190.17 | Nitrile, ketone, fluoropyridine | 4-membered | Aromatic basicity, metabolic stability |

| 1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile | C₂₀H₁₂ClF₃N₂O | 388.77 | Nitrile, ketone, trifluoromethyl | 6-membered (heterocycle) | Redox activity, lipophilicity |

Research Findings and Implications

- Synthetic Accessibility : Cyclohexane derivatives (e.g., the target compound) are more straightforward to synthesize than strained cyclopropane/cyclobutane analogs, which often require specialized reagents .

- Biological Relevance: The 3-oxo group in the target compound enhances interactions with enzymes (e.g., dehydrogenases) compared to non-ketone analogs .

- Electronic Effects : Chlorophenyl and nitrile groups contribute to electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .

Actividad Biológica

1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C12H10ClN

- Molecular Weight : 221.67 g/mol

- IUPAC Name : 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the metabolism of neurotransmitters, potentially influencing conditions such as depression and anxiety.

- Receptor Modulation : It may modulate receptor activity, particularly in the central nervous system (CNS), affecting cognitive functions and mood regulation.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile exhibit significant antidepressant and anxiolytic effects in animal models. For instance, studies have shown that derivatives of this compound can enhance serotonergic and noradrenergic neurotransmission, leading to improved mood and reduced anxiety levels.

Case Studies

-

Study on Neurotransmitter Levels :

- A study conducted on rodents demonstrated that administration of 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile resulted in increased levels of serotonin and norepinephrine in the brain, suggesting its potential as an antidepressant agent.

-

Cognitive Function Assessment :

- In a behavioral study, animals treated with the compound showed improved performance in maze tests, indicating enhanced memory and learning capabilities compared to control groups.

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.